molecular formula C12H20O4 B12658977 Isooctyl hydrogen 2-butenedioate CAS No. 93858-88-9

Isooctyl hydrogen 2-butenedioate

Cat. No.: B12658977
CAS No.: 93858-88-9
M. Wt: 228.28 g/mol
InChI Key: FDNBQVCBHKEDOJ-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Isooctyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isooctyl hydrogen 2-butenedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in studies involving ester hydrolysis and enzyme interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of isooctyl hydrogen 2-butenedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes, leading to the release of isooctanol and maleic acid. These products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93858-88-9

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(E)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7+

InChI Key

FDNBQVCBHKEDOJ-BQYQJAHWSA-N

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

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